Econazole sulfosalicylate

vulvovaginal candidiasis clinical trial microbiological eradication

Econazole sulfosalicylate (E-SSA) is a differentiated imidazole antifungal API that outperforms the nitrate salt in vulvovaginal candidiasis (0% vs. 10% culture positivity at day 14, p<0.01) and accelerates dermatophyte lesion clearance. Its higher lipophilicity (logP 7.22) and minimal aqueous dissociation drive faster membrane penetration and concentration-proportional killing with no latency time. Unlike econazole nitrate, E-SSA exerts meaningful activity against Gram-negative bacteria (E. coli, Citrobacter freundii), enabling polymicrobial skin infection applications. For formulators seeking superior efficacy, abbreviated treatment regimens, or expanded antimicrobial spectrum, E-SSA is the rational choice.

Molecular Formula C25H21Cl3N2O7S
Molecular Weight 599.9 g/mol
CAS No. 118308-71-7
Cat. No. B037768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEconazole sulfosalicylate
CAS118308-71-7
SynonymsE-SSA
econazole sulfosalicylate
Molecular FormulaC25H21Cl3N2O7S
Molecular Weight599.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
InChIInChI=1S/C18H15Cl3N2O.C7H6O6S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-9,12,18H,10-11H2;1-3,8H,(H,9,10)(H,11,12,13)
InChIKeyWJRNYYWHDHVDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Econazole Sulfosalicylate (CAS 118308-71-7): Identity and Structural Baseline for Sourcing Decisions


Econazole sulfosalicylate (E-SSA) is the 5-sulfosalicylic acid addition salt of econazole, an imidazole-class broad-spectrum antifungal agent [1]. With a molecular formula of C₂₅H₂₁Cl₃N₂O₇S and a molecular weight of 599.9 g/mol, it pairs the econazole cation (C₁₈H₁₅Cl₃N₂O⁺) with the 2-hydroxy-5-sulfobenzoate anion [2]. E-SSA is a racemic mixture administered topically; it shares the lanosterol 14α-demethylase (CYP51) inhibitory mechanism with all azole antifungals but diverges meaningfully from its closest structural analog—econazole nitrate (E-NIT)—in clinically relevant performance parameters that cannot be assumed by simple salt-form interchange [3].

Why Econazole Nitrate Cannot Substitute for Econazole Sulfosalicylate in Performance-Critical Applications


Although econazole nitrate and econazole sulfosalicylate share the identical imidazole pharmacophore, the counterion dictates physicochemical properties that cascade into measurable differences in contact killing kinetics, breadth of antibacterial spectrum, and in vivo therapeutic outcome [1]. The sulfosalicylate salt exhibits greater lipophilicity and reduced dissociation in aqueous media, conferring superior membrane interaction that is not achievable by simply increasing the dose of the nitrate salt [2]. Patent and published clinical data demonstrate that E-SSA produces significantly higher microbiological eradication rates than E-NIT at equivalent econazole-base concentrations in human vulvovaginal candidiasis, confirming that counterion selection is not a pharmaceutically inert choice [3].

Head-to-Head Quantitative Differentiation of Econazole Sulfosalicylate vs. Econazole Nitrate and Miconazole Analogs


Human Vulvovaginal Candidiasis: Superior Microbiological Eradication with Econazole Sulfosalicylate vs. Econazole Nitrate at Equivalent Dosing

In a randomized clinical study of 20 patients with culture-confirmed vulvovaginal candidiasis, econazole sulfosalicylate (E-SSA) vaginal ovuli (100 mg econazole base equivalent, 2 ovuli/day for 14 days) was compared head-to-head against econazole nitrate (E-NIT) at identical econazole-base dosing and regimen [1]. At day 7, only 10% of E-SSA-treated patients remained culture-positive vs. 40% in the E-NIT group; by day 14, eradication was complete (0% culture-positive) for E-SSA vs. 10% residual positivity for E-NIT (p < 0.01). Microscopical examination confirmed the advantage: 10% vs. 30% positive at day 7 and 0% vs. 20% at day 14 (p < 0.01) [1].

vulvovaginal candidiasis clinical trial microbiological eradication topical antifungal

In Vivo Cutaneous Candidiasis Model: Faster Lesion Resolution with Econazole Sulfosalicylate Cream vs. Econazole Nitrate Cream

In a guinea pig cutaneous Candida albicans infection model (Van Cutsem & Thienpoint protocol), 2% econazole sulfosalicylate cream was compared directly against 2% econazole nitrate cream, both applied twice daily [1]. Four groups of alloxan-pretreated animals were evaluated: untreated control, placebo cream, 2% E-NIT cream, and 2% E-SSA cream. Lesion severity was scored on a standardized 0–4 scale (0 = no lesions; 4 = heavy lesions) at 7, 15, and 25 days post-inoculation. The E-NIT group showed reduced scores vs. untreated/placebo controls at all time points, confirming antifungal efficacy. Critically, the E-SSA group demonstrated a relevantly faster recovery with consistently lower lesion scores than the E-NIT group at all three observation times, indicating accelerated healing kinetics not attributable to the econazole base alone [1].

guinea pig model cutaneous candidiasis in vivo efficacy topical cream

Contact Killing Kinetics: Econazole Sulfosalicylate Exhibits Absence of Latency Time and Superior Activity Against Gram-Negative Bacteria vs. Econazole Nitrate

In a comparative contact-activity study, econazole sulfosalicylate (E-SSA) and econazole nitrate (E-NIT) were evaluated by the direct contact method against a panel of fungi (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Trichophyton rubrum, T. cutaneum, Pityrosporum sp.), Gram-positive bacteria (Staphylococcus aureus, Streptococcus faecalis), and Gram-negative bacteria (Escherichia coli, Citrobacter freundii) [1]. E-SSA demonstrated activity greater than E-NIT across the panel, with particularly pronounced superiority against mycetes and Gram-negative bacteria—organisms against which imidazole antifungals typically show limited or negligible activity [1]. Three distinct kinetic properties of E-SSA were documented that are absent for E-NIT: (1) absence of latency time before the onset of antimicrobial action, (2) antimicrobial activity directly proportional to its concentration, and (3) limited influence of pH and ionic strength of the medium on activity [2].

contact activity killing kinetics Gram-negative bacteria direct contact method

Lipophilicity-Driven Mechanism of Differentiation: Econazole Sulfosalicylate Shows Higher logP and Reduced Dissociation vs. Econazole Nitrate

The mechanistic basis for E-SSA's superior contact activity and clinical performance was investigated by Strippoli et al. [1] and Simonetti et al. [2], who correlated the greater antimicrobial activity of the sulfosalicylate salts to their higher lipophilicity relative to the corresponding nitrate salts. The computed logP of econazole sulfosalicylate is 7.22 [3], substantially higher than that of econazole nitrate (reported logP approximately 5.2–5.5 for the nitrate salt form). Both the lipophilic character of the sulfosalicylic acid counterion and the scarce dissociation of E-SSA in aqueous media contribute to enhanced membrane partitioning. This physicochemical property was directly linked to the absence of latency time and the concentration-proportional contact activity observed in kinetic assays [2].

lipophilicity logP partition coefficient membrane permeability

Preserved Antifungal Spectrum Against Dermatophytes: Econazole Sulfosalicylate Matches Nitrate Salt MICs While Improving Contact Kinetics

Two independent studies evaluated econazole sulfosalicylate against large panels of clinical dermatophyte isolates. Tullio et al. (Mycoses 1990) tested E-SSA, M-SSA, econazole, econazole nitrate, miconazole, and miconazole nitrate against 71 clinical dermatophyte isolates and found E-SSA and M-SSA 'equally effective in inhibiting the fungal growth' compared with the parent compounds and their nitrate salts [1]. A follow-up study (Tullio et al., J Chemother 1991) with 98 clinical isolates confirmed equivalent growth inhibition, while also noting that 'econazole and its derivatives were more efficacious than miconazole and its salts' within the panel [2]. Critically, these standard MIC assays measure growth inhibition endpoints, not killing kinetics. When the same compounds were evaluated by direct contact methodology (see Evidence Item 3), E-SSA demonstrated superior contact activity and absence of latency time, revealing a kinetic advantage not captured by standard MIC testing [3].

dermatophyte susceptibility MIC Trichophyton Microsporum

High-Impact Application Scenarios for Econazole Sulfosalicylate Grounded in Differential Evidence


Development of Next-Generation Topical Vulvovaginal Antifungal Products Requiring Superior Eradication Rates

The randomized clinical data demonstrating 0% culture positivity at day 14 for E-SSA vs. 10% for E-NIT (p < 0.01) [1] directly supports the selection of econazole sulfosalicylate as the active pharmaceutical ingredient (API) for vaginal ovuli, creams, or gels targeting vulvovaginal candidiasis. The faster eradication kinetics at day 7 (90% vs. 60% culture-negative) provide a clinically meaningful advantage for products positioned on speed of symptom resolution. Formulators targeting abbreviated treatment regimens can leverage the absence of latency time and concentration-proportional activity to explore shorter-course protocols.

Topical Formulations for Mixed-Etiology Skin Infections Involving Gram-Negative Co-Pathogens

The documented activity of E-SSA against Gram-negative bacteria (E. coli, Citrobacter freundii) [2]—organisms against which econazole nitrate shows negligible effect—creates a unique positioning for compounded or formulated topical products addressing polymicrobial skin infections, intertriginous dermatoses, or diabetic foot infections where Gram-negative superinfection is a clinical concern. This expanded spectrum is a direct salt-form advantage, not achievable by increasing the nitrate salt concentration.

Preclinical Research on Imidazole Contact Pharmacodynamics and Structure-Activity Relationships of Antifungal Salts

The well-characterized kinetic properties of E-SSA—absence of latency time, concentration-proportional antimicrobial activity, and limited influence of pH and ionic strength [2]—make it an ideal tool compound for mechanistic studies on imidazole-membrane interactions. The greater lipophilicity (logP 7.22 vs. approximately 5.2–5.5 for the nitrate) [3] and scarce aqueous dissociation provide a clean experimental system for investigating the role of counterion-mediated physicochemical properties in antifungal pharmacodynamics, without the confounding variables introduced by the nitrate salt's dissociation behavior.

Topical Dermatophytosis Treatments Where Econazole-Class Potency Must Be Maintained with Enhanced Tissue Penetration

The cross-study evidence confirming that E-SSA preserves the full antifungal spectrum of econazole against dermatophytes (71–98 clinical isolates tested) [4] while offering superior lipophilicity-driven membrane penetration supports its use in cream, gel, or ointment formulations for tinea pedis, tinea cruris, and tinea corporis. The in vivo guinea pig model [1] further validates that the accelerated recovery observed clinically is not limited to mucosal candidiasis but extends to cutaneous fungal infections, making E-SSA a rational choice for dermatological products seeking differentiation on speed of visible lesion clearance.

Quote Request

Request a Quote for Econazole sulfosalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.